1-(3-Chloro-2-fluorophenyl)pentan-1-one
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Overview
Description
1-(3-Chloro-2-fluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12ClFO It is a derivative of pentanone, featuring a chlorinated and fluorinated phenyl ring
Preparation Methods
The synthesis of 1-(3-Chloro-2-fluorophenyl)pentan-1-one typically involves the reaction of 3-chloro-2-fluorobenzene with pentanone under specific conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent and magnesium chips as a catalyst. The reaction is carried out under nitrogen protection to prevent oxidation. The process involves several steps, including the addition of 1-chloro-4-methoxybutane and trifluoromethyl benzoic acid methyl ester, followed by extraction and purification .
Chemical Reactions Analysis
1-(3-Chloro-2-fluorophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)pentan-1-one involves its interaction with specific molecular targets. The chlorinated and fluorinated phenyl ring allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(3-Chloro-2-fluorophenyl)pentan-1-one can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)pentan-1-one
- 1-(2-Fluorophenyl)pentan-1-one
- 1-(3-Chlorophenyl)pentan-1-one These compounds share similar structural features but differ in their specific chemical properties and reactivity. The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications .
Properties
Molecular Formula |
C11H12ClFO |
---|---|
Molecular Weight |
214.66 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)pentan-1-one |
InChI |
InChI=1S/C11H12ClFO/c1-2-3-7-10(14)8-5-4-6-9(12)11(8)13/h4-6H,2-3,7H2,1H3 |
InChI Key |
QREBNYQQCALJAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
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